4-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide 4-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide
Brand Name: Vulcanchem
CAS No.: 1207060-22-7
VCID: VC7212726
InChI: InChI=1S/C25H24N4O4S/c1-17-3-10-22(33-17)15-27-24(31)18-4-8-20(9-5-18)29-14-13-26-25(29)34-16-23(30)28-19-6-11-21(32-2)12-7-19/h3-14H,15-16H2,1-2H3,(H,27,31)(H,28,30)
SMILES: CC1=CC=C(O1)CNC(=O)C2=CC=C(C=C2)N3C=CN=C3SCC(=O)NC4=CC=C(C=C4)OC
Molecular Formula: C25H24N4O4S
Molecular Weight: 476.55

4-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide

CAS No.: 1207060-22-7

Cat. No.: VC7212726

Molecular Formula: C25H24N4O4S

Molecular Weight: 476.55

* For research use only. Not for human or veterinary use.

4-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide - 1207060-22-7

Specification

CAS No. 1207060-22-7
Molecular Formula C25H24N4O4S
Molecular Weight 476.55
IUPAC Name 4-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide
Standard InChI InChI=1S/C25H24N4O4S/c1-17-3-10-22(33-17)15-27-24(31)18-4-8-20(9-5-18)29-14-13-26-25(29)34-16-23(30)28-19-6-11-21(32-2)12-7-19/h3-14H,15-16H2,1-2H3,(H,27,31)(H,28,30)
Standard InChI Key SSYHKMBKYFTNQL-UHFFFAOYSA-N
SMILES CC1=CC=C(O1)CNC(=O)C2=CC=C(C=C2)N3C=CN=C3SCC(=O)NC4=CC=C(C=C4)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound integrates three critical structural motifs:

  • A 1H-imidazole core substituted at the 1-position with a benzamide group.

  • A sulfanyl-linked carbamoyl methyl group at the 2-position of the imidazole, connected to a 4-methoxyphenyl moiety.

  • An N-[(5-methylfuran-2-yl)methyl] substituent on the benzamide nitrogen.

This arrangement creates a hybrid structure capable of diverse molecular interactions, including hydrogen bonding (via amide and furan oxygen), π-π stacking (aromatic rings), and hydrophobic interactions (methyl and methoxy groups).

Key Physicochemical Data

PropertyValue
Molecular FormulaC25H24N4O4S
Molecular Weight476.55 g/mol
IUPAC Name4-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide
SMILESCC1=CC=C(O1)CNC(=O)C2=CC=C(C=C2)N3C=CN=C3SCC(=O)NC4=CC=C(C=C4)OC
SolubilityNot fully characterized; limited solubility in aqueous media inferred from structural analogs

Synthesis and Characterization

Synthetic Strategy

The synthesis involves a multi-step sequence, typically including:

  • Imidazole Ring Formation: Cyclization of appropriately substituted precursors (e.g., glyoxal and ammonia derivatives) under controlled pH and temperature .

  • Sulfanyl Group Introduction: Thiol-ene click chemistry or nucleophilic substitution to attach the carbamoyl methyl sulfide moiety.

  • Benzamide Functionalization: Amide coupling using benzoyl chloride derivatives and the furan-methylamine substituent.

Optimization Challenges

  • Reaction Temperature: Excessive heat during imidazole cyclization risks side-product formation (e.g., pyrrole derivatives) .

  • Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may complicate purification.

  • Protection/Deprotection: Methoxy and furan groups require temporary protection (e.g., silyl ethers) during reactive steps .

Analytical Confirmation

TechniqueKey Observations
1H NMR- Imidazole protons at δ 7.2–7.5 ppm (doublet)
- Methoxy singlet at δ 3.8 ppm
- Furan methyl at δ 2.3 ppm
13C NMR- Carbonyl carbons (amide, carbamate) at 165–170 ppm
- Aromatic carbons in 110–150 ppm range
HPLCPurity >95% achieved via reverse-phase C18 column (ACN/water gradient)
FeatureThis CompoundSorafenib (HY-10201A)
Core StructureImidazole-benzamidePyridine-urea
Molecular Weight476.55 g/mol637.03 g/mol
Key Functional GroupsSulfanyl, furanTrifluoromethyl, tosylate
Putative TargetsKinases, GPCRsRaf, VEGFR, PDGFR

Stability and Reactivity

Degradation Pathways

  • Photolysis: The benzamide and furan groups may undergo [2+2] cycloaddition under UV light, necessitating amber storage.

  • Oxidation: Sulfanyl (-S-) linkage susceptible to oxidation to sulfoxide/sulfone derivatives in presence of H2O2 or O2.

  • Hydrolysis: Carbamoyl group may degrade under strongly acidic/basic conditions (e.g., pH <2 or >10).

Stabilization Strategies

ConditionMitigation Approach
Aqueous SolutionsLyophilization with cryoprotectants (trehalose)
Long-term StorageArgon atmosphere, -20°C
Biological AssaysAntioxidants (e.g., ascorbate) in buffer

Future Directions

Priority Research Areas

  • Target Deconvolution: High-throughput screening against kinase panels or GPCR arrays.

  • SAR Studies: Modifying the furan methyl or methoxy group to optimize potency/selectivity.

  • Formulation Development: Nanoencapsulation to address solubility limitations.

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